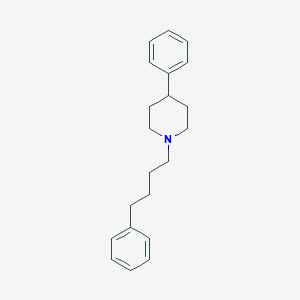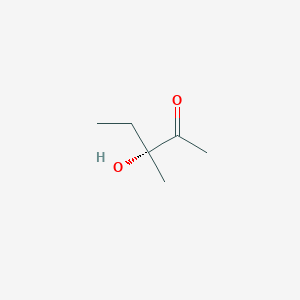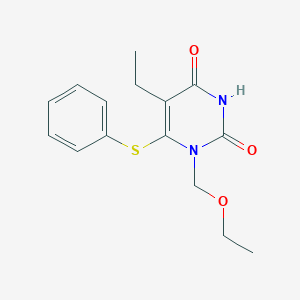
5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil, also known as EETU, is a synthetic compound that belongs to the family of thio-uracil derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. This compound may also interfere with the function of ribonucleotide reductase, an enzyme that is crucial for the synthesis of DNA precursors.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can induce oxidative stress, disrupt mitochondrial function, and alter the expression of genes involved in cell proliferation and apoptosis. This compound has also been shown to have anti-inflammatory effects and can modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil has several advantages for lab experiments. It is relatively stable and can be easily synthesized in large quantities. This compound is also highly soluble in organic solvents, which makes it suitable for use in a variety of assays. However, this compound has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. This compound also has low water solubility, which can make it difficult to use in aqueous-based assays.
Direcciones Futuras
There are several future directions for the study of 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil. One area of research is the development of this compound derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound. Understanding the molecular pathways involved in the biological activity of this compound could lead to the development of new drugs with improved therapeutic potential. Finally, the use of this compound in combination with other drugs or therapies could enhance its efficacy and reduce the risk of toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in medicinal chemistry and drug development. It has been extensively studied for its antiviral, antibacterial, antifungal, and anticancer properties. This compound exerts its biological activity by inhibiting thymidylate synthase and ribonucleotide reductase, although the mechanism of action is not fully understood. This compound has several advantages for lab experiments, but also has some limitations. Future research directions include the development of this compound derivatives, investigation of its mechanism of action, and the use of this compound in combination with other drugs or therapies.
Métodos De Síntesis
5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil can be synthesized through a multi-step process involving the reaction of 5-ethyluracil with ethyl chloroformate and phenylthiourea. The resulting intermediate is then treated with sodium methoxide to yield the final product. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antiviral, antibacterial, and antifungal properties. This compound has also been investigated for its potential use as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
Número CAS |
132774-45-9 |
|---|---|
Fórmula molecular |
C15H18N2O3S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-(ethoxymethyl)-5-ethyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O3S/c1-3-12-13(18)16-15(19)17(10-20-4-2)14(12)21-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,16,18,19) |
Clave InChI |
CJUYXNGOWAETEX-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C(=O)NC1=O)COCC)SC2=CC=CC=C2 |
SMILES canónico |
CCC1=C(N(C(=O)NC1=O)COCC)SC2=CC=CC=C2 |
Otros números CAS |
132774-45-9 |
Sinónimos |
5-ethyl-1-ethoxymethyl-6-(phenylthio)uracil E-EPU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






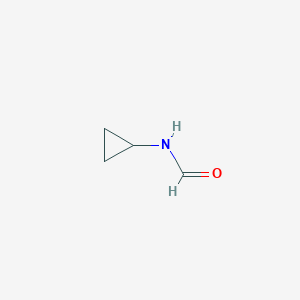
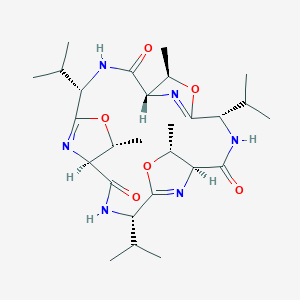

![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)
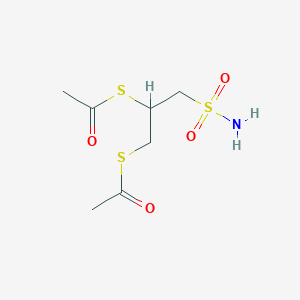
![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)

